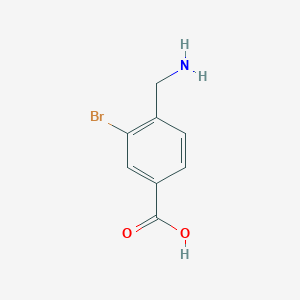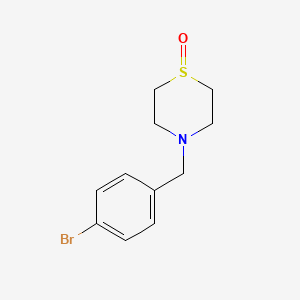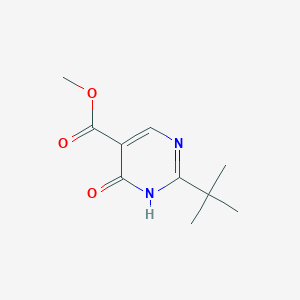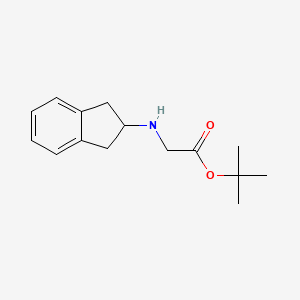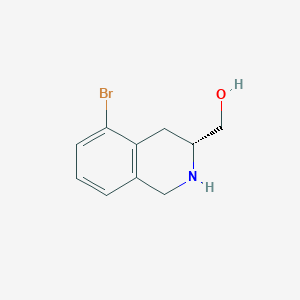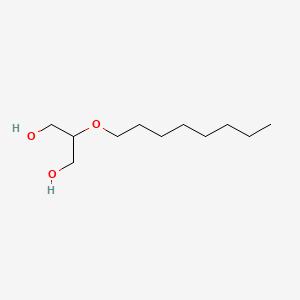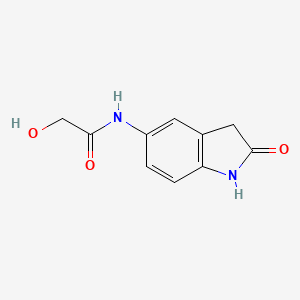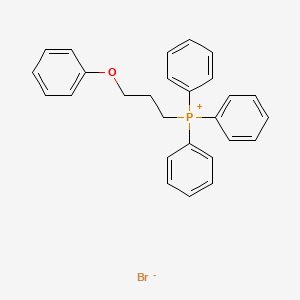![molecular formula C14H21NO3 B8681861 tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B8681861.png)
tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butoxycarbonyl (t-BOC) protecting group attached to the nitrogen atom and a methoxyphenyl group attached to the ethylamine chain. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate typically involves the protection of the amine group with a tert-butoxycarbonyl (t-BOC) group. The general synthetic route includes:
Protection of the Amine Group: The starting material, 2-(2-methoxyphenyl)-ethylamine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the t-BOC protected amine.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Deprotection: The t-BOC group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: 2-(2-methoxyphenyl)-ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate involves its reactivity as a protected amine. The t-BOC group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(t-Butyloxycarbonyl)-2-phenylethylamine: Similar structure but lacks the methoxy group.
N-(t-Butyloxycarbonyl)-2-(4-methoxyphenyl)-ethylamine: Similar structure with the methoxy group in a different position.
N-(t-Butyloxycarbonyl)-2-(2-hydroxyphenyl)-ethylamine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate is unique due to the presence of both the t-BOC protecting group and the methoxyphenyl group. This combination provides specific reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-10-9-11-7-5-6-8-12(11)17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |
InChI Key |
RHSSNPVTRXGTGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Amino-1,3-benzothiazol-6-yl)carbamothioyl]benzamide](/img/structure/B8681779.png)
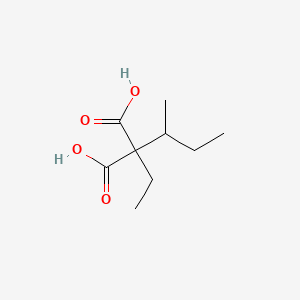
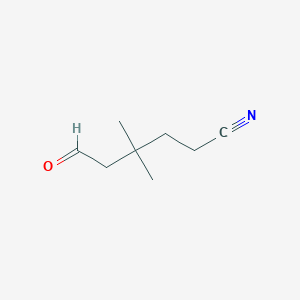
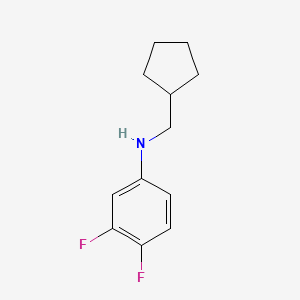
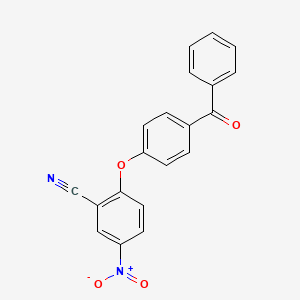
![Ethyl 6-[5-(hydroxymethyl)furan-2-yl]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8681811.png)
